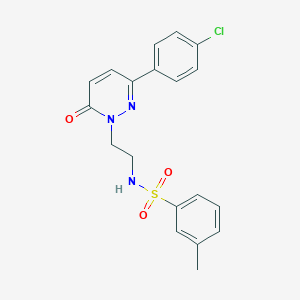

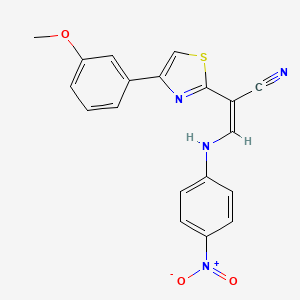

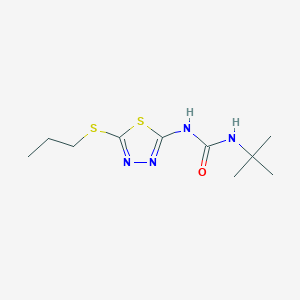

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has methoxyphenyl and nitrophenyl groups attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring and the various functional groups. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which can contribute to the compound’s reactivity. The methoxyphenyl and nitrophenyl groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the thiazole ring and the functional groups present. The nitro group is typically quite reactive and can undergo reduction reactions. The methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more polar, while the methoxy group could contribute to its solubility in organic solvents .科学的研究の応用

Synthesis and Structural Analysis

A study by Szukalski et al. (2015) discussed the synthesis and photoinduced birefringence in polymethyl methacrylate (PMMA) polymer doped with photoisomerizable pyrazoline derivatives. These derivatives, including compounds similar to the requested chemical structure, exhibit significant potential for photonic applications due to their ability to undergo conformational changes upon light excitation, which can be exploited in the development of optical switchers and data storage devices (Szukalski et al., 2015).

Catalytic and Biological Studies

Parveen et al. (2014) conducted stereoselective synthesis of Z-acrylonitrile derivatives, including detailed catalytic studies and investigation of their acetylcholinesterase (AChE) inhibition capabilities. This research provides insights into the compound's potential therapeutic applications, showcasing its ability to inhibit AChE, a key enzyme in the pathogenesis of neurodegenerative diseases such as Alzheimer's (Parveen et al., 2014).

Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial activities of imino-4-methoxyphenol thiazole derived Schiff base ligands, demonstrating moderate activity against specific bacterial and fungal species. Although the study does not directly reference the exact chemical structure , it highlights the antimicrobial potential of structurally related thiazole derivatives (Vinusha et al., 2015).

Optical and Electronic Applications

Research by Ouyang et al. (2016) on aggregation-enhanced emission (AIE) effects of diphenylacrylonitrile derivatives underlines the compound's relevance in developing new materials for optoelectronic devices. The study illustrates how these compounds can undergo significant shifts in fluorescence upon the application of external stimuli, such as mechanical pressure, making them suitable for sensors and optical limiters (Ouyang et al., 2016).

将来の方向性

特性

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-13(9-17)18-12-27-19(22-18)14(10-20)11-21-15-5-7-16(8-6-15)23(24)25/h2-9,11-12,21H,1H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSQDAPQDGRCN-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)